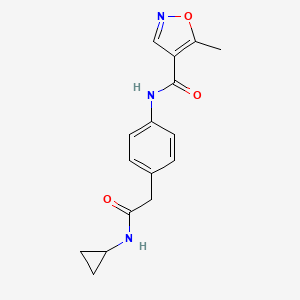

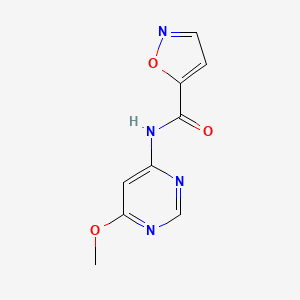

N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-5-methylisoxazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-5-methylisoxazole-4-carboxamide” is a complex organic molecule. It contains a cyclopropylamino group, a phenyl group, an isoxazole ring, and a carboxamide group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the isoxazole ring, the introduction of the cyclopropylamino group, and the attachment of the carboxamide group .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the isoxazole ring might participate in electrophilic substitution reactions, while the carboxamide group could be involved in nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group might increase its solubility in water .科学的研究の応用

1. Inhibition of Dihydroorotate Dehydrogenase Knecht and Löffler (1998) explored the inhibition of mitochondrial dihydroorotate dehydrogenase by isoxazol derivatives like A77-1726, which is structurally similar to the compound . This enzyme is crucial in pyrimidine nucleotide synthesis, impacting immune cell functions. Their research demonstrated significant inhibitory effects of various isoxazol derivatives on both rat and human enzymes, providing insights into immunosuppressive mechanisms relevant to conditions like rheumatoid arthritis (Knecht & Löffler, 1998).

2. Synthesis and Chemical Transformations Several studies focus on the synthesis and chemical transformation of isoxazol derivatives. Kumar et al. (2012) reported on the synthesis of 2-phenyl-4,5-substituted oxazoles through copper-catalyzed cyclization, which may have implications for producing compounds like the one (Kumar et al., 2012). Desimoni, Grünanger, and Finzi (1967) described the synthesis of isoxazolo[5,4-d]pyrimidines, highlighting the versatility and potential of such chemical structures in creating novel compounds (Desimoni, Grünanger, & Finzi, 1967).

3. Structure and Characterization Studies Research on the structure and characterization of isoxazole derivatives, such as the work by Smith et al. (1991), who analyzed the structure of an isoxazole amino ester, is vital for understanding the physical and chemical properties of these compounds (Smith et al., 1991).

4. Biological Activity Imramovský et al. (2011) investigated the biological activity of benzamides similar to the compound , finding significant activity against various microbial strains. This study highlights the potential of such compounds in the development of new antimicrobial agents (Imramovský et al., 2011).

5. Potential Antitumor Agents Research by Denny, Rewcastle, and Baguley (1990) into 2-phenylbenzimidazole-4-carboxamides, which share structural similarities with isoxazol derivatives, provides insights into their role as "minimal" DNA-intercalating agents and potential antitumor properties (Denny, Rewcastle, & Baguley, 1990).

6. Catalysis and Synthesis Applications Bumagin et al. (2019) utilized isoxazole-3-carboxamide derivatives as ligands to create bimetallic catalysts, highlighting the utility of these compounds in facilitating chemical reactions, such as the Suzuki reaction in aqueous media (Bumagin et al., 2019).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-5-methyl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3/c1-10-14(9-17-22-10)16(21)19-13-4-2-11(3-5-13)8-15(20)18-12-6-7-12/h2-5,9,12H,6-8H2,1H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYWSYXUNXDTFOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[(2-Chlorophenyl)methylsulfanyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2723799.png)

![2-(isopropylthio)-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2723801.png)

![4-[(E)-2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B2723813.png)

![(NE)-N-[(5-bromo-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B2723816.png)

![4,4,4-Trifluoro-1-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]butan-1-one](/img/structure/B2723817.png)